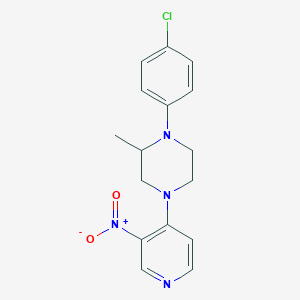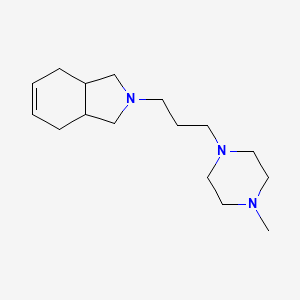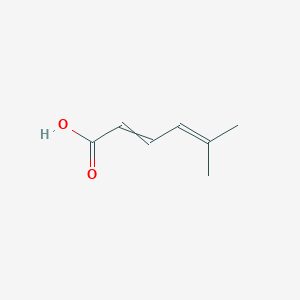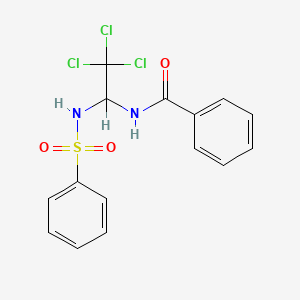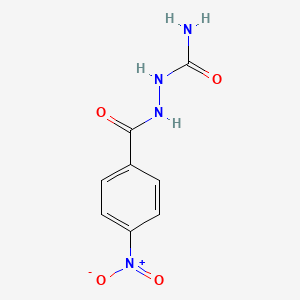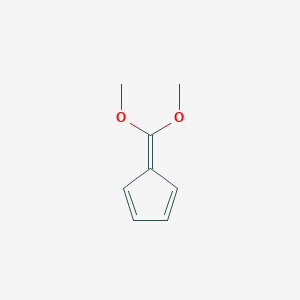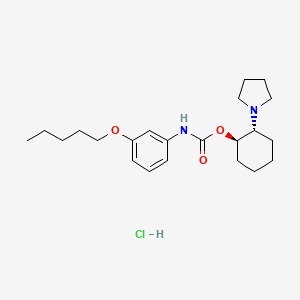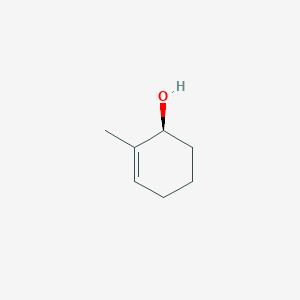
(1S)-2-Methylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexene derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-2-Methylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-2-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1S)-2-Methylcyclohex-2-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (1S)-2-Methylcyclohexanol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: SOCl2 in DCM or phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: (1S)-2-Methylcyclohex-2-en-1-one.
Reduction: (1S)-2-Methylcyclohexanol.
Substitution: (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (1S)-2-Methylcyclohex-2-en-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexene: Lacks the hydroxyl group but has a similar ring structure.
Uniqueness: (1S)-2-Methylcyclohex-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
76888-40-9 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(1S)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
LONAYYKXZPCZNH-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=CCCC[C@@H]1O |
Kanonische SMILES |
CC1=CCCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


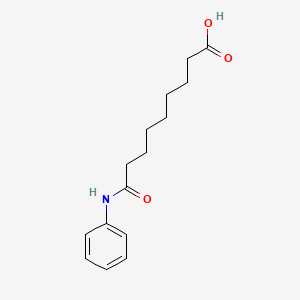
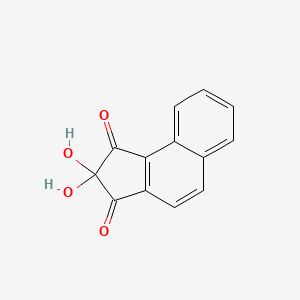
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)


